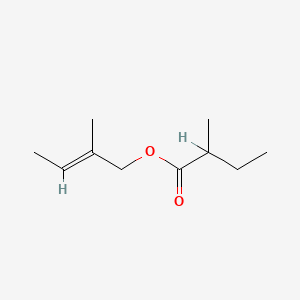
3-Fluoro-D-(2-2H)alanine benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-D-[2-2h]alanine benzenesulfonate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is a derivative of alanine, an amino acid, and features a fluorine atom and a deuterium atom, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-D-[2-2h]alanine benzenesulfonate typically involves the introduction of a fluorine atom and a deuterium atom into the alanine structure. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The deuterium atom can be incorporated using deuterated reagents or solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Fluoro-D-[2-2h]alanine benzenesulfonate may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-D-[2-2h]alanine benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoropyruvate, which can further react to form fluorolactate.
Reduction: Reduction reactions can convert fluoropyruvate to fluorolactate.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Fluoropyruvate: Formed during oxidation reactions.
Fluorolactate: Formed during reduction reactions.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Aplicaciones Científicas De Investigación
3-Fluoro-D-[2-2h]alanine benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-D-[2-2h]alanine benzenesulfonate involves its interaction with bacterial alanine racemase. By inhibiting this enzyme, the compound disrupts the synthesis of D-alanine, an essential component of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the death of the bacterial cell .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-D-alanine: Similar structure but lacks the deuterium atom.
2-Fluoro-D-alanine: Fluorine atom is positioned differently.
D-Alanine: Lacks both the fluorine and deuterium atoms.
Uniqueness
3-Fluoro-D-[2-2h]alanine benzenesulfonate is unique due to the presence of both a fluorine atom and a deuterium atom, which confer distinct chemical and biological properties. The deuterium atom can influence the metabolic stability and reaction kinetics, making this compound particularly interesting for research and industrial applications.
Propiedades
Número CAS |
59189-06-9 |
|---|---|
Fórmula molecular |
C9H12FNO5S |
Peso molecular |
266.27 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-deuterio-3-fluoropropanoic acid;benzenesulfonic acid |
InChI |
InChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/t;2-/m.0/s1/i;2D |
Clave InChI |
XOXBTKOKBQADJP-RFHPMPFVSA-N |
SMILES isomérico |
[2H][C@](CF)(C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


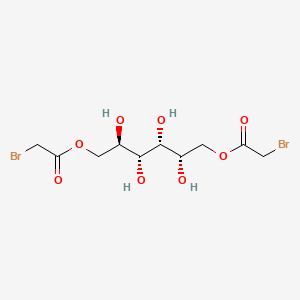
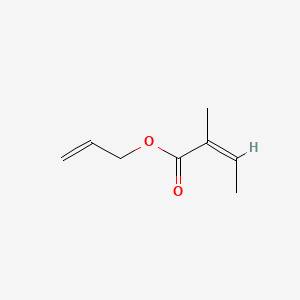
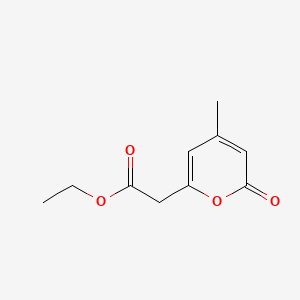
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12653091.png)

![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)

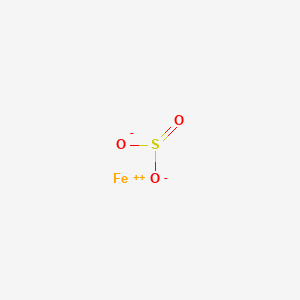
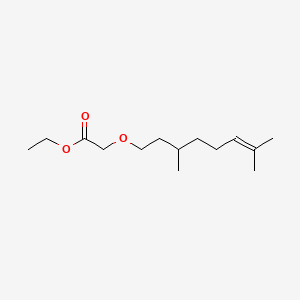

![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)
![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)
